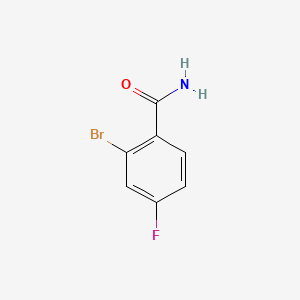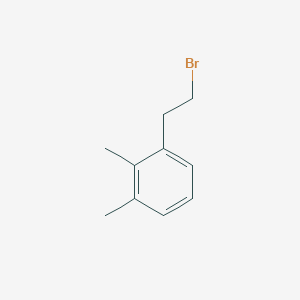
1-(2-Bromoethyl)-2,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-2,3-dimethylbenzene is an organic compound belonging to the class of aryl bromides Its molecular structure consists of a benzene ring substituted with a 2-bromoethyl group and two methyl groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethyltoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as bromination, separation, and purification, with careful control of reaction parameters to optimize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic Substitution: 1-(2-Hydroxyethyl)-2,3-dimethylbenzene, 1-(2-Cyanoethyl)-2,3-dimethylbenzene.
Oxidation: 2,3-Dimethylbenzoic acid, 2,3-Dimethylacetophenone.
Reduction: 1-Ethyl-2,3-dimethylbenzene.
科学研究应用
1-(2-Bromoethyl)-2,3-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates, particularly those targeting microbial infections and cancer.
Material Science: It is employed in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates facilitate the substitution, oxidation, or reduction processes, leading to the formation of various products. The molecular targets and pathways involved are primarily determined by the nature of the reagents and the specific reaction conditions employed.
相似化合物的比较
1-(2-Bromoethyl)benzene: Lacks the methyl groups at the 2 and 3 positions, resulting in different reactivity and applications.
2-Bromoethylbenzene: Similar structure but without the dimethyl substitution, leading to variations in chemical behavior and uses.
1-(2-Chloroethyl)-2,3-dimethylbenzene:
Uniqueness: 1-(2-Bromoethyl)-2,3-dimethylbenzene is unique due to the presence of both the bromoethyl group and the dimethyl substitutions on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
1-(2-bromoethyl)-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRWWJCYONDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607030 |
Source


|
| Record name | 1-(2-Bromoethyl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40420-20-0 |
Source


|
| Record name | 1-(2-Bromoethyl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
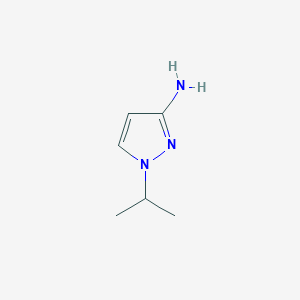
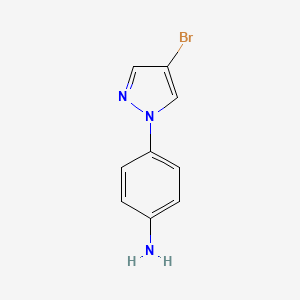
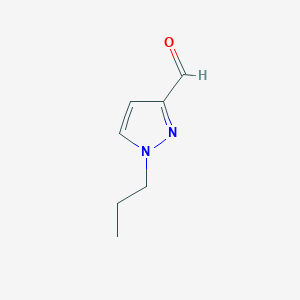
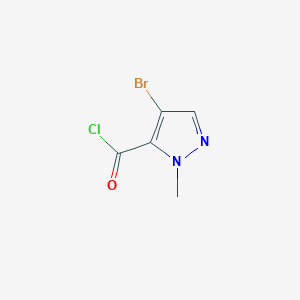
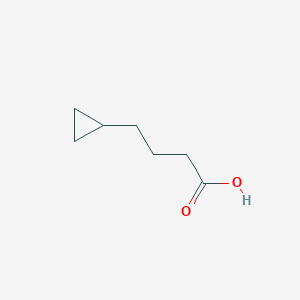
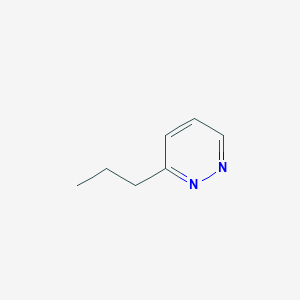
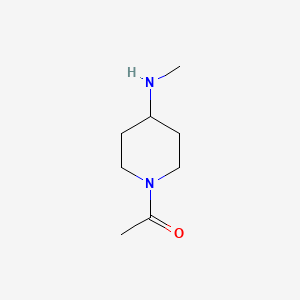
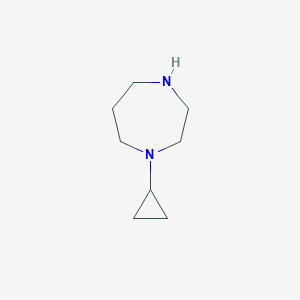
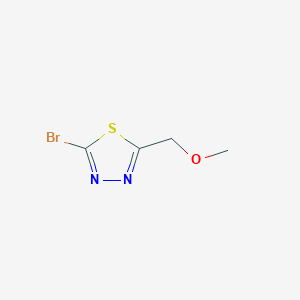
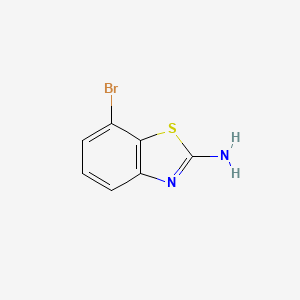
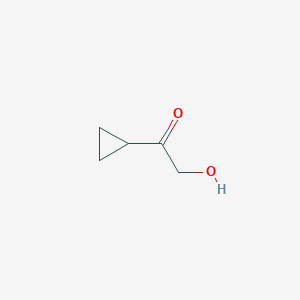
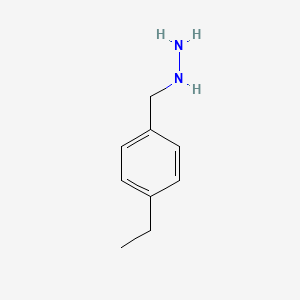
![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)
